molecular formula C22H17N3O5S B2994881 N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide CAS No. 886906-83-8

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide

Cat. No. B2994881
CAS RN: 886906-83-8
M. Wt: 435.45
InChI Key: NUIDLRQHAHAUGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide” is a complex organic molecule that contains several functional groups, including a methylsulfonyl group, a phenyl group, an oxadiazole ring, and a phenoxybenzamide moiety. These functional groups could potentially confer various chemical properties to the compound .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an oxadiazole ring, which is a heterocyclic ring containing two nitrogen atoms and one oxygen atom. Additionally, the compound contains a methylsulfonyl group attached to a phenyl ring, and a phenoxybenzamide moiety .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present in its structure. For instance, the oxadiazole ring is known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the oxadiazole ring could potentially increase its stability and rigidity .

Scientific Research Applications

Radiolabelled Compounds for Receptor Imaging

Radiolabelled compounds, such as [11C]L-159,884, have been developed for angiotensin II, AT1 receptor imaging. These compounds are useful in exploring cardiovascular diseases and developing targeted therapies (Hamill et al., 1996).

Thermal Fragmentation and Rearrangement

Studies on N-arylbenzamidoxime and O-phenylsulfonyloxime derivatives have shown that thermal fragmentation leads to a variety of products, indicating the potential of these compounds in synthetic chemistry and materials science (Gaber et al., 2008).

Synthesis of Polyimides

Novel diamines with sulfone, ether, and amide structures have been synthesized for creating thermally stable polyimides. These materials are significant for their application in electronics and aerospace due to their excellent thermal stability and mechanical properties (Mehdipour‐Ataei et al., 2004).

Antimicrobial Activity

Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown good antibacterial activities against various pathogens. This highlights the potential of such compounds in developing new antimicrobial agents (Shi et al., 2015).

Pharmacological Evaluation

Heterocyclic 1,3,4-oxadiazole and pyrazoles derivatives have been evaluated for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This indicates the versatility of these compounds in pharmaceutical research (Faheem, 2018).

Mechanism of Action

The mechanism of action of this compound is not clear without further context. If it’s intended for use as a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The potential applications and future directions for this compound would depend on its properties and the context in which it’s being used. For instance, if it shows promising biological activity, it could be further studied as a potential therapeutic agent .

properties

IUPAC Name

N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O5S/c1-31(27,28)19-9-5-6-16(14-19)21-24-25-22(30-21)23-20(26)15-10-12-18(13-11-15)29-17-7-3-2-4-8-17/h2-14H,1H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIDLRQHAHAUGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide

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